N-Acetyl-2,3-dimethyl-indole
Description
N-Acetyl-2,3-dimethyl-indole is a substituted indole derivative characterized by an acetyl group at the nitrogen position and methyl groups at the 2- and 3-positions of the indole ring. Key properties include:
Properties
IUPAC Name |
1-(2,3-dimethylindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-9(2)13(10(3)14)12-7-5-4-6-11(8)12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHBCCUSCVVGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20335321 | |
| Record name | N-Acetyl-2,3-dimethyl-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31676-43-4 | |
| Record name | N-Acetyl-2,3-dimethyl-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20335321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,3-dimethyl-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole nucleus
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Fischer Indole Synthesis
Reactants: Phenylhydrazine, ketone (e.g., acetone)
Conditions: Acidic medium (e.g., hydrochloric acid), heat
Product: Indole derivative
-
Alkylation and Acetylation
Reactants: Indole derivative, methyl iodide, acetic anhydride
Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide)
Product: this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis followed by alkylation and acetylation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-2,3-dimethyl-indole undergoes various chemical reactions, including:
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Oxidation
Reagents: Potassium permanganate, chromium trioxide
Conditions: Aqueous or organic solvent, heat
Products: Oxidized indole derivatives
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Solvent (e.g., ethanol), room temperature
Products: Reduced indole derivatives
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Substitution
Reagents: Halogenating agents (e.g., bromine, chlorine)
Conditions: Solvent (e.g., dichloromethane), room temperature
Products: Halogenated indole derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether
Substitution: Bromine in dichloromethane, chlorine in carbon tetrachloride
Scientific Research Applications
Medicinal Chemistry
N-Acetyl-2,3-dimethyl-indole and its derivatives have been investigated for their potential therapeutic effects. Recent studies highlight their roles in cancer treatment and anti-inflammatory therapies.
Cancer Research:
- Anticancer Activity: Compounds related to N-acetylindoles have shown significant anti-proliferative effects against various cancer cell lines. For instance, derivatives have been synthesized that exhibit potent activity against triple-negative breast cancer cells (MDA-MB-231) with IC50 values indicating effective inhibition of cell growth .
- Mechanism of Action: The anticancer properties are often attributed to the ability of these compounds to modulate biological pathways involved in cell cycle regulation and apoptosis. For example, certain indole derivatives have been noted to reverse drug resistance in cancer cells by affecting the G2/M phase of the cell cycle .
Anti-inflammatory Properties:
- Indole derivatives have also been recognized for their anti-inflammatory effects. The structure of this compound allows for interactions with inflammatory pathways, making it a candidate for developing new anti-inflammatory drugs .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.
Electrooxidative Reactions:
- Recent advancements demonstrate the use of N-acetylindoles in electrochemical reactions, such as the [3 + 2] annulation with phenols to produce benzofuro[3,2]indolines. This method allows for high yields (up to 99%) under mild conditions without the need for external oxidants or catalysts .
Fischer Indolization:
- A one-pot Fischer indolization method has been developed that utilizes N-acetylindoles to generate various trisubstituted indoles efficiently. This method is characterized by rapid reaction times and high yields, making it practical for synthesizing diverse indole derivatives .
Material Science
The unique properties of this compound extend beyond biological applications into material science.
Polymer Chemistry:
- Indole derivatives are being explored as components in polymer synthesis due to their ability to undergo polymerization reactions. Their incorporation can enhance the thermal and mechanical properties of polymers, potentially leading to new materials with tailored functionalities .
| Compound Name | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 0.26 - 0.28 | Induces apoptosis; cell cycle arrest |
| Indole-3-carbinol | MCF-7 (breast cancer) | 5.25 - 6.17 | Modulates estrogen metabolism |
| Artemisinin-indole derivative | A549 (lung cancer) | 13.39 - 14.48 | Disrupts cellular proliferation |
Table 2: Synthesis Methods Utilizing this compound
| Synthesis Method | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Electrooxidative [3 + 2] | Annulation with phenols | Up to 99% | Mild conditions; no external oxidants |
| Fischer Indolization | Trisubstituted indoles | High yield | One-pot reaction; under 30 minutes |
Mechanism of Action
The mechanism of action of N-Acetyl-2,3-dimethyl-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or modulate inflammatory responses by interacting with cytokine pathways .
Comparison with Similar Compounds
N-Acetyltryptamine
- Molecular Formula : C₁₂H₁₄N₂O
- Molecular Weight : 202.26 g/mol
- Key Differences :
N-Acetyl-2,3-dehydro-2-deoxyneuraminic Acid (DANA)
2-Oxoindoline Derivatives (e.g., Compound IK from )
- Example Structure : Hydroxy-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetic acid
- Key Differences :
Physicochemical and Structural Comparison Table
Biological Activity
N-Acetyl-2,3-dimethyl-indole is a derivative of indole, a significant heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, highlighting its potential applications in medicine and research.
Overview of Indole Derivatives
Indole derivatives are known for their antiviral , anti-inflammatory , anticancer , and antimicrobial properties. The specific structure of this compound, with its acetyl and methyl groups, confers unique chemical and biological characteristics that make it an interesting subject for research.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The compound may inhibit viral replication by targeting viral enzymes or modulate inflammatory responses by interacting with cytokine pathways. This interaction can lead to various biological effects, making it a candidate for therapeutic applications.
Antiviral Activity
Research indicates that indole derivatives exhibit significant antiviral properties. This compound has been studied for its potential to inhibit viral replication. The specific mechanisms involved may include the inhibition of viral enzymes critical for replication processes .
Anticancer Properties
Indole derivatives have shown promise in cancer therapy. Studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, indicating potential efficacy in cancer treatment .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. By modulating cytokine production and inflammatory pathways, this compound may help alleviate conditions characterized by excessive inflammation .
Antimicrobial Activity
This compound exhibits antimicrobial properties against various pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infections resistant to conventional antibiotics .
Comparative Analysis with Similar Compounds
A comparative analysis with other indole derivatives highlights the unique properties of this compound:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| N-Acetylindole | Acetyl group only | Moderate anticancer activity |
| Indole-3-acetic acid | Plant hormone | Growth regulator in plants |
| 2-Methylindole | Single methyl group | Limited biological activity |
| This compound | Acetyl + two methyl groups | Strong antiviral and anticancer activity |
Case Studies and Research Findings
- Anticancer Study : A study demonstrated that N-acetylindoles can induce apoptosis in human glioblastoma cells. The IC50 values indicated significant cytotoxicity comparable to standard chemotherapeutic agents .
- Antiviral Research : In vitro studies have shown that certain indole derivatives can effectively inhibit the replication of viruses such as HIV and influenza. The specific mechanisms involve interference with viral enzyme activity .
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that this compound could reduce cytokine levels in models of acute inflammation, suggesting its potential as a therapeutic agent for inflammatory diseases .
Q & A
Q. What synthetic methodologies are effective for preparing N-Acetyl-2,3-dimethyl-indole, and how do reaction conditions influence yield?
The Fischer indolization reaction is a foundational method for synthesizing substituted indoles. For this compound, a one-pot approach involving indole alkylation and subsequent acetylation can be employed. For example, 2,3-dimethyl-indole can be generated via Fischer indolization using ketones and phenylhydrazines under acidic conditions (e.g., HCl/ethanol). Subsequent N-acetylation may utilize acetyl chloride or acetic anhydride in the presence of a base (e.g., sodium hydride) in THF . Key variables affecting yield include solvent polarity, temperature (optimal range: 60–80°C), and stoichiometry of the acetylating agent.
Q. How can structural characterization of this compound be systematically performed?
A multi-technique approach is recommended:
- NMR : and NMR to confirm substitution patterns (e.g., acetyl group at N1, methyl groups at C2 and C3).
- XRD : Single-crystal X-ray diffraction to resolve bond lengths and angles, particularly for verifying steric effects from methyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 203.1 for CHNO).
- FT-IR : Peaks near 1650 cm (C=O stretch) and 2900 cm (C-H stretch for methyl groups) .
Q. What are the primary mechanisms of toxicity or metabolic pathways for N-acetylated indole derivatives?
N-Acetyl groups often undergo deacetylation via hepatic enzymes (e.g., cytochrome P450), generating reactive intermediates. For example, N-acetyl-p-benzoquinone imides (structurally analogous to indole derivatives) form covalent adducts with cellular proteins, leading to oxidative stress . Metabolic studies should include in vitro hepatocyte assays and LC-MS/MS to track metabolites.
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound derivatives be resolved?
Discrepancies may arise from structural analogs (e.g., acetyl vs. ketone substitutions) or assay conditions. For instance, N-(1-Acetyl-3-oxo-2,3-dihydro-1H-indazol-6-yl)acetamide exhibits enhanced bioactivity due to ketone functionality, unlike simpler acetylindoles . To resolve contradictions:
- Perform dose-response curves across multiple cell lines.
- Use molecular docking to compare binding affinities with target proteins (e.g., kinases or GPCRs).
- Validate results with orthogonal assays (e.g., SPR for binding kinetics vs. cell viability tests) .
Q. What computational methods are suitable for predicting the physicochemical properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict:
- Electrostatic potential maps : To identify nucleophilic/electrophilic regions.
- Thermodynamic stability : Gibbs free energy of formation (ΔG) .
- Non-linear optical (NLO) properties : Hyperpolarizability (β) for materials science applications . Software like Gaussian 09 or ORCA is recommended, with solvent effects modeled via PCM.
Q. How can synthetic routes be optimized to minimize byproducts in this compound production?
Byproduct formation (e.g., over-acetylation or ring-opening) can be mitigated by:
- Catalyst screening : Use Lewis acids (e.g., ZnCl) to enhance regioselectivity.
- Reaction monitoring : In situ FT-IR or HPLC to track intermediate formation .
- Green chemistry approaches : Replace THF with cyclopentyl methyl ether (CPME) for lower toxicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
